molecular formula C12H10N2 B13884022 2-Methylimidazo[2,1-a]isoquinoline

2-Methylimidazo[2,1-a]isoquinoline

Cat. No.: B13884022
M. Wt: 182.22 g/mol
InChI Key: HLVMXHHCZFDVAD-UHFFFAOYSA-N
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Description

2-Methylimidazo[2,1-a]isoquinoline is a heterocyclic aromatic compound that belongs to the class of imidazoisoquinolines. These compounds are characterized by a fused ring system consisting of an imidazole ring and an isoquinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[2,1-a]isoquinoline can be achieved through various methods. One notable approach involves the I2–DMSO mediated multicomponent convergent synthesis. This method utilizes aryl methyl ketones and isoquinolin-1-amine as starting materials. The reaction proceeds through a triple in situ cross-trapping strategy, efficiently generating multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and a quaternary carbon center .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic routes, such as the I2–DMSO mediated approach, can be adapted for large-scale production. The use of readily available starting materials and one-pot reactions can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the imidazole and isoquinoline rings, which can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated derivatives, oxidized products, and reduced forms of this compound. These products can further undergo transformations, demonstrating the compound’s versatility in synthetic chemistry .

Scientific Research Applications

2-Methylimidazo[2,1-a]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

2-Methylimidazo[2,1-a]isoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methylimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C12H10N2/c1-9-8-14-7-6-10-4-2-3-5-11(10)12(14)13-9/h2-8H,1H3

InChI Key

HLVMXHHCZFDVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC3=CC=CC=C3C2=N1

Origin of Product

United States

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